molecular formula C7H11NO4 B12870757 (2R,3S)-3-Acetoxypyrrolidine-2-carboxylic acid

(2R,3S)-3-Acetoxypyrrolidine-2-carboxylic acid

Cat. No.: B12870757
M. Wt: 173.17 g/mol
InChI Key: AVTGPDJUHZPBPY-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-3-Acetoxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and it possesses both an acetoxy group and a carboxylic acid group. The stereochemistry of the compound is defined by the (2R,3S) configuration, indicating the specific three-dimensional arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-Acetoxypyrrolidine-2-carboxylic acid typically involves several steps, starting from readily available starting materials. One common method involves the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the correct stereochemistry. For instance, the synthesis might begin with the preparation of a chiral intermediate, which is then subjected to various chemical transformations, including acetylation and carboxylation, to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their high enantioselectivity and efficiency. Enzymes such as epoxide hydrolases can be used to resolve racemic mixtures into their enantiomerically pure forms. Optimization of reaction conditions, such as pH, temperature, and substrate concentration, is crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Acetoxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group into an alcohol or other derivatives.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

(2R,3S)-3-Acetoxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2R,3S)-3-Acetoxypyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the ligand-receptor complex and induce conformational changes in the target molecule .

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-Isocitric Acid: Another chiral compound with similar stereochemistry but different functional groups.

    (2R,3S)-Ethyl-3-phenylglycidate: Used in the synthesis of pharmaceuticals and has similar chiral properties.

Uniqueness

(2R,3S)-3-Acetoxypyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

(2R,3S)-3-acetyloxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H11NO4/c1-4(9)12-5-2-3-8-6(5)7(10)11/h5-6,8H,2-3H2,1H3,(H,10,11)/t5-,6+/m0/s1

InChI Key

AVTGPDJUHZPBPY-NTSWFWBYSA-N

Isomeric SMILES

CC(=O)O[C@H]1CCN[C@H]1C(=O)O

Canonical SMILES

CC(=O)OC1CCNC1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.